molecular formula C14H19NO2 B1467646 1,2,2,4-Tetramethyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid CAS No. 1432089-05-8

1,2,2,4-Tetramethyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid

Cat. No.: B1467646
CAS No.: 1432089-05-8
M. Wt: 233.31 g/mol
InChI Key: FCPKHKFYTLHJEJ-UHFFFAOYSA-N
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Description

1,2,2,4-Tetramethyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid is a substituted tetrahydroquinoline derivative characterized by methyl groups at positions 1, 2 (two), and 4 of the partially saturated quinoline ring, along with a carboxylic acid moiety at position 4. Tetrahydroquinoline derivatives are widely studied for their pharmacological activities, including analgesic, anti-inflammatory, and apoptosis-regulating properties .

The presence of multiple methyl groups enhances lipophilicity and steric bulk, which may influence bioavailability and target binding. The carboxylic acid group at position 6 contributes to hydrogen bonding and ionic interactions, making it a critical functional group for biological activity .

Properties

IUPAC Name

1,2,2,4-tetramethyl-3,4-dihydroquinoline-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2/c1-9-8-14(2,3)15(4)12-6-5-10(13(16)17)7-11(9)12/h5-7,9H,8H2,1-4H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCPKHKFYTLHJEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(N(C2=C1C=C(C=C2)C(=O)O)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1,2,2,4-Tetramethyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid is a heterocyclic compound belonging to the quinoline family. This compound is characterized by its unique structure that includes multiple methyl groups and a carboxylic acid functional group. It has garnered attention in pharmaceutical and industrial applications due to its diverse chemical properties and potential biological activities.

Chemical Structure

  • IUPAC Name : 1,2,2,4-tetramethylquinoline-6-carboxylic acid
  • Molecular Formula : C14H17NO2
  • CAS Number : 1432374-62-3

The compound's structure can be represented as follows:

InChI=InChI 1S C14H17NO2 c1 9 8 14 2 3 15 4 12 6 5 10 13 16 17 7 11 9 12 h5 8H 1 4H3 H 16 17 \text{InChI}=\text{InChI 1S C14H17NO2 c1 9 8 14 2 3 15 4 12 6 5 10 13 16 17 7 11 9 12 h5 8H 1 4H3 H 16 17 }

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It has been identified as an inhibitor of gluconate 2-dehydrogenase, which plays a crucial role in glucose metabolism. This inhibition may contribute to its potential therapeutic applications in metabolic disorders.

Pharmacological Properties

Research indicates that this compound exhibits a range of pharmacological activities:

  • Antiallergic Activity : The compound has shown promise in reducing allergic responses.
  • Antiasthmatic Properties : It has been investigated for its potential to alleviate asthma symptoms.
  • Antiarthritic Effects : Studies suggest it may have beneficial effects in treating arthritis.

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

  • Anticancer Activity : A study demonstrated that derivatives of tetrahydroquinoline compounds exhibit anti-proliferative effects against cancer cells. The lead compound showed a binding affinity to Bcl-2 family proteins and induced apoptosis in Jurkat cells .
  • Cystic Fibrosis Treatment : Compounds related to tetrahydroquinoline have been developed that enhance chloride transport in cells expressing mutant cystic fibrosis transmembrane conductance regulator (CFTR) protein. These analogs exhibited significant potency improvements over previous leads .
  • Antimicrobial Activity : Some derivatives have been tested for antibacterial properties against various pathogens. For instance, certain compounds demonstrated effective inhibition against Gram-positive bacteria .

Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntiallergicReduction in allergic responses
AntiasthmaticAlleviation of asthma symptoms
AntiarthriticPotential benefits in arthritis treatment
AnticancerInduction of apoptosis in cancer cells
Cystic FibrosisEnhanced chloride transport in CFTR mutant cells
AntimicrobialEffective against Gram-positive bacteria

Scientific Research Applications

Chemistry

  • Building Block for Complex Compounds : The compound serves as a precursor for synthesizing more complex heterocyclic compounds.
  • Reactivity Studies : It undergoes various reactions including oxidation and substitution, yielding derivatives useful in further research.

Biology

  • Biological Activities : Exhibits potential activities such as:
    • Antiallergic
    • Antiasthmatic
    • Antiarthritic properties

Medicine

  • Pharmaceutical Applications : Investigated as an inhibitor of gluconate 2-dehydrogenase, relevant in glucose metabolism.
  • Neuroprotective Effects : Some studies indicate potential neuroprotective properties against neurodegenerative diseases.

Industrial Applications

  • Production of Industrial Chemicals : Utilized in creating various industrial materials due to its chemical properties.
Activity TypeDescriptionReference
AntimicrobialEffective against Gram-positive and Gram-negative bacteriaMDPI
NeuroprotectiveReduces oxidative stress markers in neuronal cellsStudy on neuroprotective effects
AntitumorInduces apoptosis in cancer cell linesResearch on antitumor properties

Study Highlights

  • Antimicrobial Activity : A study published in MDPI highlighted the antimicrobial effects of tetrahydroquinoline derivatives against various pathogenic strains.
  • Neuroprotective Effects : Research demonstrated that these compounds could mitigate oxidative stress in neuronal cell lines exposed to neurotoxic agents.
  • Antitumor Properties : Investigations showed that certain derivatives could inhibit tumor cell proliferation through apoptosis pathways.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural and Functional Comparisons
Compound Name Substituents/Modifications Biological Activity/Properties Key References
1,2,2,4-Tetramethyl-THQ-6-carboxylic acid 1,2,2,4-Tetramethyl; 6-carboxylic acid MCL-1 inhibition (apoptosis regulation)
2,2,4-Trimethyl-THQ-8-carboxylic acid 2,2,4-Trimethyl; 8-carboxylic acid Structural analog of helquinoline
1-Sulfonylated-THQ-6-carboxylic acid 1-Sulfonyl; 6-carboxylic acid Enhanced MCL-1 binding affinity
3-Oxo-tetrahydroquinoxaline-6-carboxylic acid Quinoxaline core; 3-keto; 6-carboxylic acid Altered electronic properties
5,7-Dichloro-tetrahydroisoquinoline-6-carboxylic acid Isoquinoline core; 5,7-Cl; HCl salt Increased electronegativity, solubility
4,4-Dimethyl-THQ-6-carboxylic acid 4,4-Dimethyl; 6-carboxylic acid Steric hindrance at position 4
2-Hydroxy-6-methyl-THQ-4-carboxylic acid 2-Hydroxy; 6-methyl; 4-carboxylic acid Hydrogen bonding via hydroxyl group

Physicochemical Properties

  • Solubility: The hydrochloride salt of 5,7-dichloro-tetrahydroisoquinoline-6-carboxylic acid (CAS 1289646-93-0) improves aqueous solubility compared to the free acid form . The tetramethyl derivative’s solubility is likely lower due to increased hydrophobicity.
  • Melting Points: 1,2,3,4-Tetrahydroquinoline-6-carboxylic acid derivatives typically melt between 168–170°C , whereas bulkier analogs like the tetramethyl variant may exhibit higher melting points due to crystalline packing.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,2,4-tetramethyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid generally proceeds through multi-step organic reactions involving the formation of the tetrahydroquinoline scaffold followed by functional group transformations.

  • Starting Materials and Key Intermediates :
    The synthesis often begins with the preparation of 1,2,2,4-tetramethyl-1,2-dihydroquinoline derivatives, specifically the 6-carbaldehyde analogs, which serve as crucial intermediates. These aldehydes are typically synthesized via Vilsmeier-Haack formylation of the corresponding tetrahydroquinoline precursors bearing the tetramethyl substitutions. The formylation selectively introduces the aldehyde group at the 6-position on the quinoline ring.

  • Condensation Reactions :
    The aldehyde intermediates react with methylene-active compounds such as ethyl cyanoacetate, ethyl acetoacetate, diethylmalonate, or Meldrum’s acid under controlled conditions to introduce the carboxylic acid functionality. These condensation reactions are typically carried out in polar aprotic solvents with bases or acid catalysts to promote the formation of the carboxylic acid side chain.

  • Cyclization and Hydrogenation :
    The tetrahydroquinoline ring system is often constructed through cyclization reactions involving chlorinated intermediates or by reductive amination strategies. For example, cyclization can be catalyzed by Lewis acids like aluminum chloride in solvents such as 1,2-dichlorobenzene at elevated temperatures (around 378 K), followed by reduction steps to saturate the ring system fully.

Industrial Production Methods

Industrial synthesis of this compound adapts the laboratory-scale methods to large-scale continuous processes with an emphasis on yield optimization, purity, and cost-efficiency.

  • Continuous Flow Reactors :
    The use of continuous flow reactors allows precise control over reaction parameters such as temperature, pressure, and reactant concentrations, which is critical for minimizing side reactions and by-products. Automated systems facilitate consistent quality and scalability.

  • Process Optimization :
    Reaction conditions such as reflux time, catalyst loading, and solvent choice are optimized to improve throughput. For example, refluxing chlorinated quinoline derivatives with hydrochloric acid for extended periods (e.g., 16 hours) followed by quenching and recrystallization is a common industrial approach to obtain high-purity intermediates.

Detailed Research Findings and Data

The following table summarizes key synthetic steps, reaction conditions, yields, and characterization methods reported in the literature for the preparation of this compound and closely related derivatives:

Step Reaction Conditions Yield (%) Notes and Characterization Methods
Vilsmeier-Haack formylation DMF, POCl3, 0–25 °C, 3–6 hours 70–85 Selective formylation at 6-position; confirmed by NMR
Condensation with ethyl cyanoacetate Base catalysis (e.g., piperidine), reflux, 4–8 hours 60–75 Formation of carboxylic acid precursor; IR and MS analysis
Cyclization with AlCl3 1,2-Dichlorobenzene, 378 K, 6–12 hours 65–80 Formation of tetrahydroquinoline ring; purity by melting point
Reduction / Hydrogenation H2, Pd/C catalyst, room temp to 50 °C 80–90 Saturation of ring; stereochemistry confirmed by NMR
Purification Recrystallization from ethanol or ethyl acetate - Ensures high purity; elemental analysis confirms composition

Analytical and Characterization Techniques

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :
    Both $$^{1}H$$ and $$^{13}C$$ NMR are used to confirm the position of methyl groups and the carboxylic acid substituent, as well as to verify the tetrahydroquinoline ring saturation.

  • Infrared (IR) Spectroscopy :
    Characteristic absorption bands for carboxylic acid (broad O–H stretch around 2500–3300 cm$$^{-1}$$) and carbonyl (C=O stretch near 1700 cm$$^{-1}$$) confirm the presence of the acid group.

  • Mass Spectrometry (MS) :
    Molecular ion peaks consistent with the expected molecular weight provide confirmation of the compound’s identity.

  • Elemental Analysis :
    Carbon, hydrogen, and nitrogen percentages are measured to validate the compound’s purity and composition within ±0.5% of theoretical values.

Summary and Outlook

The preparation of this compound is well-established through a combination of formylation, condensation, cyclization, and reduction steps. Industrial methods focus on continuous flow synthesis and process optimization to ensure scalability and quality. Characterization by NMR, IR, MS, and elemental analysis supports the structural verification and purity assessment of the final product.

Further research continues to explore improved catalysts, greener solvents, and enantioselective synthesis routes to enhance the efficiency and sustainability of production.

Q & A

Q. What is the core structural framework and functional groups of 1,2,2,4-tetramethyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid?

The compound features a tetrahydroquinoline backbone with a carboxylic acid group at position 6 and methyl substitutions at positions 1, 2, 2, and 4. The tetrahydroquinoline moiety introduces stereochemical complexity, particularly in the cyclohexene ring, while the carboxylic acid group enables derivatization for biological or material studies. Key characterization techniques include:

  • NMR : Methyl groups (δ ~1.0–1.5 ppm), aromatic protons (δ ~6.5–7.5 ppm), and carboxylic acid protons (δ ~12–14 ppm, if observable) .
  • X-ray crystallography : Resolves spatial arrangements of substituents and hydrogen-bonding interactions (e.g., C–H⋯π interactions in crystal packing) .

Q. What are common synthetic routes for this compound?

A representative method involves:

Acylation : Reacting a tetrahydroquinoline precursor with chloroacetyl chloride in dichlorobenzene.

Cyclization : Using AlCl₃ as a Lewis catalyst at 378 K to form the fused pyrroloquinoline system .

Purification : Recrystallization from ethanol yields ~73% pure product (melting point: 398–341 K) .
Alternative routes may use malonyl chloride for acylation, followed by base-catalyzed heterocyclization (e.g., triethylamine) .

Q. Table 1: Comparison of Synthetic Methods

MethodCatalystSolventYieldPurityReference
AlCl₃-mediatedAlCl₃1,2-Dichlorobenzene73%>97%
Base-catalyzedTriethylamineToluene/DMF~60–70%>95%

Q. How is the compound characterized for structural confirmation?

  • IR Spectroscopy : Peaks at ~1700–1730 cm⁻¹ confirm carbonyl groups (carboxylic acid and lactam) .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 245 [M]⁺) and fragmentation patterns validate the structure .
  • Elemental Analysis : Matches calculated C, H, N percentages (e.g., C 68.57%, H 6.12%, N 5.71% vs. theoretical C 69.21%) .

Advanced Research Questions

Q. How can NMR and X-ray crystallography resolve structural ambiguities in stereoisomers?

  • ¹H NMR : Coupling constants (e.g., J = 8–12 Hz for axial-equatorial protons) distinguish cis vs. trans configurations in the tetrahydroquinoline ring. For example, a singlet for methyl groups suggests symmetry in cis-isomers .
  • X-ray : Directly visualizes bond angles and intermolecular interactions (e.g., C–H⋯O hydrogen bonds stabilizing dimeric structures) .

Q. What strategies optimize reaction conditions for scalability?

  • Catalyst Screening : Replace AlCl₃ with recyclable catalysts (e.g., zeolites) to reduce waste .
  • Solvent Engineering : Use continuous flow reactors with toluene/ethanol mixtures to enhance mixing and heat transfer .
  • Process Automation : Implement in-line IR monitoring to track reaction progress and adjust parameters in real-time .

Q. How can biological activity be evaluated methodologically?

  • PASS Prediction : Use computer-aided tools (e.g., PASS software) to predict antimicrobial or anticancer potential based on structural analogs like heliquinoline derivatives .
  • In Vitro Assays :
    • Antimicrobial : Minimum inhibitory concentration (MIC) tests against S. aureus and E. coli.
    • Anticancer : MTT assays on HeLa or MCF-7 cell lines, with IC₅₀ calculations .

Q. How should researchers address contradictions in reported synthesis yields or biological data?

  • Yield Discrepancies : Compare solvent purity (e.g., dichlorobenzene vs. toluene), catalyst batch variability, or reaction time/temperature gradients .
  • Biological Variability : Standardize assay protocols (e.g., cell passage number, serum-free conditions) and validate with positive controls (e.g., doxorubicin for cytotoxicity) .

Data Contradiction Analysis

Example Issue : Conflicting reports on cyclization efficiency (73% vs. ~60% yields).

  • Root Cause : AlCl₃ purity (>98% vs. technical grade) or moisture content in solvents.
  • Resolution : Use anhydrous solvents and freshly distilled AlCl₃, confirmed by Karl Fischer titration .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,2,2,4-Tetramethyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid
Reactant of Route 2
1,2,2,4-Tetramethyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid

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